2-Tert-butyl-6-fluorophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

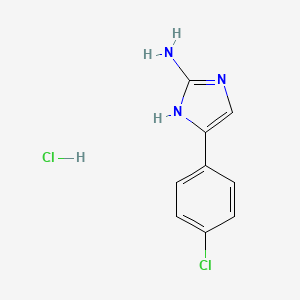

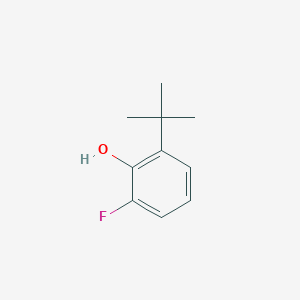

2-Tert-butyl-6-fluorophenol is an organic compound with the molecular formula C10H13FO . It is a colorless oil that dissolves in basic water .

Synthesis Analysis

The synthesis of 2-Tert-butyl-6-fluorophenol can be achieved by acid-catalyzed alkylation of phenol with isobutene . More details about its synthesis can be found in related peer-reviewed papers .Molecular Structure Analysis

The molecular weight of 2-Tert-butyl-6-fluorophenol is 168.21 . The structure of this compound has been analyzed in several studies . For more detailed information, you may refer to the relevant papers .Chemical Reactions Analysis

The chemical reactions involving 2-Tert-butyl-6-fluorophenol are not well-documented in the available literature. More research is needed to fully understand its reactivity .Physical And Chemical Properties Analysis

2-Tert-butyl-6-fluorophenol is a yellow liquid . It has a molecular weight of 168.21 . It should be stored at 0-8°C .Scientific Research Applications

Synthesis Techniques :

- 2-Tert-butyl-6-fluorophenol can be synthesized from 4-tert-butylphenols using fluoride sources under oxidative conditions. This process involves a two-step procedure including oxidative fluorination and acid-catalyzed aromatization (Bienvenu et al., 2002).

- Another synthesis method involves the use of tert-butylfluorophenol derivatives treated with an aluminum chloride catalyst in toluene to afford fluorophenol derivatives (Takemoto & Yamasaki, 1994).

Environmental Occurrence and Toxicity :

- Studies on synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol and 2,4-di-tert-butyl-phenol, have shown their widespread presence in various environmental matrices. These compounds have been detected in indoor dust, outdoor air particulates, sea sediment, and river water. Toxicity studies suggest some SPAs may cause hepatic toxicity and have endocrine disrupting effects (Liu & Mabury, 2020).

Electrochemical Applications :

- 2,6-Di-tert-butyl-4-methylphenol, a compound similar to 2-Tert-butyl-6-fluorophenol, is used as an antioxidant in transformer oil. Its electrochemical properties were investigated, and a new determination method based on differential pulse voltammetry was established for this purpose (Zhou et al., 2012).

- The electrochemical reactivity of bulky phenols, including 2-Tert-butyl-6-fluorophenol, was evaluated for their interactions with superoxide anion radical. This research is significant for understanding the reactivity patterns in antioxidants with similar structures (Zabik et al., 2019).

Polymer Stabilization :

- Structural factors of related phenols, including derivatives of 2-Tert-butyl-6-fluorophenol, influence oxidative discoloration and thermal stability in polymers. Certain phenolic compounds have been shown to be effective thermal stabilizers, protecting polymers against degradation under oxygen-deficient atmospheres (Yachigo et al., 1993).

Safety and Hazards

properties

IUPAC Name |

2-tert-butyl-6-fluorophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSHBPODBUFXPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC=C1)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butyl-6-fluorophenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cyclopropyl-[4-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B2575796.png)

![2-[3-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2575799.png)

![ethyl 2-[9-(furan-2-ylmethyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2575803.png)

![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-3-(4-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2575808.png)

![3-(3-chlorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2575809.png)

![5-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2575811.png)

![(3S,9As)-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carboxylic acid;hydrochloride](/img/structure/B2575812.png)